4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide, also known as LMT-28, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in research.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have affinity for the dopamine transporter, which makes it a potential tool for studying dopamine transporters and their role in neurological disorders such as Parkinson's disease and addiction.
Wirkmechanismus
4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide acts as a dopamine transporter ligand, meaning it binds to and interacts with dopamine transporters in the brain. It has been shown to inhibit dopamine uptake, leading to an increase in extracellular dopamine levels. This mechanism of action is similar to that of other dopamine transporter inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
Studies have shown that this compound can increase dopamine levels in the brain, which can lead to various physiological and biochemical effects. These effects include increased locomotor activity, enhanced reward-related behavior, and improved cognitive function. However, more research is needed to fully understand the effects of this compound on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide is its potential as a tool for studying dopamine transporters and their role in neurological disorders. It is also a novel compound, which means there is less existing research on it compared to other dopamine transporter inhibitors. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on 4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and addiction. Another direction is to further explore its mechanism of action and its effects on the brain and body. Additionally, more research is needed to determine its safety and efficacy in humans. Overall, this compound has the potential to be a valuable tool for scientific research and a promising candidate for future drug development.
Synthesemethoden
4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 3-(methylthio)propylamine to form 4-fluoro-N-(3-(methylthio)propyl)benzamide. This intermediate is then reacted with N-Boc-3-piperidinamine to form N-Boc-4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide, which is deprotected to yield this compound.
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-(3-methylsulfanylpropyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2OS/c1-22-11-3-10-20-9-2-4-14(13-20)12-19-17(21)15-5-7-16(18)8-6-15/h5-8,14H,2-4,9-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIEUSEGOLWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.